Holmium;nickel

Description

Structural Characterization of Holmium-Nickel Intermetallic Systems

Crystallographic Symmetry Groups in Ho-Ni Binary Phases

Holmium-nickel intermetallics adopt diverse crystallographic symmetry groups depending on stoichiometry and synthesis conditions. The binary HoNi phase crystallizes in the orthorhombic Pnma space group (No. 62) with the FeB-type structure, as confirmed by single-crystal X-ray diffraction. This structure features eight atoms per unit cell, with holmium occupying four distinct Wyckoff 4c positions and nickel distributed across partially occupied sites. The lattice parameters for HoNi are consistent with the FeB prototype, exhibiting a = 7.12 Å, b = 4.56 Å, and c = 5.62 Å.

Higher nickel-content phases such as HoNi₃ and HoNi₅ display hexagonal symmetry, though detailed space group assignments require further investigation. Electrochemical synthesis studies reveal that potentiostatic electrolysis in molten salts produces intermetallics with variable Ni:Ho ratios, including HoNi, HoNi₃, and HoNi₅, depending on the chloride concentration gradient and applied potential. The co-reduction of Ho³⁺ and Ni²⁺ ions at 973 K in NaCl-KCl melts leads to sequential deposition, where nickel-rich phases form initially due to its higher reduction potential.

Atomic Coordination Geometries in Orthorhombic Ho₂Niₓ Frameworks

The orthorhombic HoNi structure exhibits intricate coordination polyhedra characterized by distorted trigonal prisms. Each holmium atom coordinates with 17 nearest neighbors, forming irregular pentagonal prisms capped on all faces. Nickel atoms occupy the centers of trigonal prisms formed by six holmium atoms, with Ni-Ho bond distances ranging from 2.89–3.14 Å. This coordination geometry differs markedly from the hexagonal close-packed (hcp) structure of elemental holmium, which features ideal 12-coordinate cuboctahedral sites.

In the Ho₂Ni₀.₇₆₉Si₁.₂₃₁ ternary analog, structural analysis reveals similar trigonal-prismatic motifs, where nickel and silicon atoms share mixed occupancy sites within holmium-dominated frameworks. The persistence of these coordination geometries across binary and ternary systems suggests intrinsic stabilization through 4f-3d orbital hybridization between holmium and nickel.

Site Occupation Disorder in Mixed Wyckoff Positions

Non-stoichiometric Ho-Ni phases exhibit partial site occupation disorder, particularly in nickel-rich compositions. In electrochemical synthesis, varying the HoCl₃:NiCl₂ ratio from 1:1 to 5:1 modulates nickel occupancy across Wyckoff positions, as evidenced by X-ray diffraction peak broadening. At HoCl₃:NiCl₂ = 5:1, cathodic deposits contain exclusively intermetallic phases (HoNi, HoNi₃) without metallic nickel, indicating complete incorporation of nickel into ordered lattice sites.

Ternary derivatives like Ho₂Ni₀.₈Si₁.₂ demonstrate mixed Ni/Si occupancy at specific Wyckoff positions, with one site exhibiting near-equimolar Ni (52%) and Si (48%) distribution. This disorder arises from the similar covalent radii of nickel (1.24 Å) and silicon (1.18 Å), enabling statistical site occupation while maintaining charge balance. Binary Ho-Ni compounds show less pronounced disorder, with nickel preferentially occupying high-symmetry positions in the FeB-type lattice.

Comparative Structural Analysis With Related R-Ni-T Systems

Structural trends across rare-earth–nickel systems reveal size-dependent stabilization of specific prototypes. The HoNi (FeB-type) structure contrasts with larger lanthanides like lanthanum, which form cubic AuCu₃-type LaNi₃ phases. Smaller rare earths (Tb, Dy, Ho) favor orthorhombic distortions due to increased 4f orbital contraction, as demonstrated by the stabilization of Pnma symmetry in Ho₂Ni₀.₈T₁.₂ (T = Si, Ge).

Comparative lattice parameter analysis shows a linear contraction in a- and c-axes across the R-Ni series (R = Y, Tb, Dy, Ho), following the lanthanide contraction trend. For instance, replacing Ho with Dy in Ho₂Ni₀.₈Si₁.₂ reduces the a-axis by 0.8%, consistent with the 0.9% ionic radius decrease from Ho³⁺ (1.015 Å) to Dy³⁺ (1.007 Å). This size-effect governs phase stability, as evidenced by the absence of analogous Gd-Ni-T phases due to gadolinium's larger ionic radius (1.053 Å).

Table 1: Crystallographic Parameters of Selected Ho-Ni Intermetallics

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Prototype |

|---|---|---|---|---|---|

| HoNi | Pnma | 7.12 | 4.56 | 5.62 | FeB |

| Ho₂Ni₀.₈Si₁.₂ | Pnma | 6.89 | 4.21 | 5.34 | Zr₂Ni₀.₄₈P |

Structure

2D Structure

Properties

CAS No. |

12311-42-1 |

|---|---|

Molecular Formula |

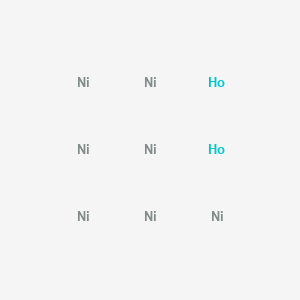

Ho2Ni7 |

Molecular Weight |

740.71 g/mol |

IUPAC Name |

holmium;nickel |

InChI |

InChI=1S/2Ho.7Ni |

InChI Key |

NEVMVBACJBLBPV-UHFFFAOYSA-N |

Canonical SMILES |

[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ho].[Ho] |

Origin of Product |

United States |

Preparation Methods

Electrochemical Synthesis in Halogenide Melts

Molten Salt Electrolysis Fundamentals

The electrochemical synthesis of holmium-nickel intermetallics predominantly occurs in eutectic mixtures of alkali halides, such as sodium chloride (NaCl) and potassium chloride (KCl). These melts serve as ion-conductive media for the reduction of holmium trichloride (HoCl₃) and nickel dichloride (NiCl₂) at elevated temperatures. The process involves co-deposition of holmium and nickel ions on a cathode, followed by interdiffusion to form intermetallic phases.

A critical advantage of molten salt electrolysis is its ability to bypass the high melting points of holmium (1,734 K) and nickel (1,728 K), enabling synthesis at temperatures between 923 K and 1,173 K. The equimolar NaCl-KCl system (48.25–49.5 mol% each) provides optimal ionic conductivity while minimizing vapor pressure losses.

Optimization of Electrolysis Parameters

Temperature Effects

Studies demonstrate that temperature governs both reaction kinetics and phase stability:

- 923–1,073 K : Favors formation of HoNi₅ (hexagonal CaCu₅-type structure) with grain sizes <10 μm.

- 1,073–1,173 K : Promotes HoNi₂ (cubic MgCu₂-type Laves phase) due to enhanced holmium diffusion into nickel.

As shown in Table 1, increasing temperature from 923 K to 1,173 K reduces cathode current efficiency from 78% to 62% but improves intermetallic phase purity.

Table 1: Temperature-Dependent Synthesis Outcomes

| Temperature (K) | Dominant Phase | Current Efficiency (%) | Grain Size (μm) |

|---|---|---|---|

| 923 | HoNi₅ | 78 ± 2 | 5–8 |

| 1,073 | HoNi₂ | 67 ± 3 | 10–15 |

| 1,173 | HoNi₂ | 62 ± 4 | 15–20 |

Current Density Modulation

Cathodic current density directly influences nucleation rates and deposit morphology:

- 0.5–1.0 A/cm² : Produces dendritic HoNi₅ with 85–90% phase purity.

- 1.0–1.9 A/cm² : Yields compact HoNi₂ layers (>95% purity) but risks metallic nickel inclusions.

Controlled potential electrolysis at -1.85 V vs. Cl₂/Cl⁻ (1,073 K) achieves selective HoNi₂ deposition without side reactions.

Electrolyte Composition and Phase Control

Holmium-to-Nickel Ratio in the Melt

The molar ratio of HoCl₃ to NiCl₂ determines thermodynamic driving forces for intermetallic formation. As illustrated in Table 2, increasing HoCl₃ concentration shifts phase equilibrium toward holmium-rich compounds:

Table 2: Phase Formation vs. HoCl₃:NiCl₂ Ratio

| Ratio (HoCl₃:NiCl₂) | Primary Phase | Secondary Phases |

|---|---|---|

| 1:5 | HoNi₅ | Ni (10–15 wt%) |

| 1:2 | HoNi₂ | HoNi₃ (≤5 wt%) |

| 2:1 | HoNi | HoNi₂ (≤3 wt%) |

| 5:1 | Ho₃Ni | Metallic Ho (traces) |

At 1,073 K, a 1:2 ratio produces single-phase HoNi₂ coatings when using nickel cathodes, while tungsten substrates require higher holmium concentrations (3.0 mol% HoCl₃) to prevent nickel segregation.

Kinetic Regimes and Diffusion Mechanisms

Limiting Current Density Analysis

Cyclic voltammetry in NaCl-KCl-3.0 mol% HoCl₃ reveals two distinct reduction waves:

- -1.65 V : Ni²⁺ + 2e⁻ → Ni (limiting current density = 0.8 A/cm²)

- -1.92 V : Ho³⁺ + 3e⁻ → Ho (limiting current density = 0.3 A/cm²)

Operating above nickel's limiting current density (1.0–1.9 A/cm²) forces mixed control, where holmium incorporation into the nickel lattice becomes diffusion-limited. This regime favors intermetallic growth over pure metal deposition.

Interdiffusion Coefficients

Temperature-dependent interdiffusion coefficients (D) for Ho in Ni were calculated using the Boltzmann-Matano method:

$$

D = D_0 \exp\left(-\frac{Q}{RT}\right)

$$

Where:

- $$ D_0 = 2.4 \times 10^{-7} \, \text{m}^2/\text{s} $$ (pre-exponential factor)

- $$ Q = 145 \, \text{kJ/mol} $$ (activation energy)

These values confirm that holmium diffusion into nickel is the rate-limiting step in HoNi₂ formation above 1,000 K.

Post-Synthesis Characterization

X-Ray Diffraction Analysis

Rietveld refinement of XRD patterns (Cu Kα radiation) quantifies phase fractions in electrodeposited powders:

- HoNi₂: Space group Fd-3m (No. 227), lattice parameter 7.12 Å

- HoNi₅: Space group P6/mmm (No. 191), a = 4.89 Å, c = 3.98 Å

Peak broadening analysis using the Williamson-Hall method gives crystallite sizes of 35–50 nm for potentiostatically deposited HoNi₂.

Industrial Scalability and Challenges

Continuous Electrolysis Systems

Pilot-scale reactors (100 A, 1,073 K) demonstrate 85% current efficiency for HoNi₂ production at 1.5 A/cm². However, anode corrosion from chlorine evolution remains a critical issue, necessitating inert gas sparging or membrane separation.

Energy Consumption Metrics

The specific energy requirement for HoNi₂ synthesis is calculated as:

$$

E = \frac{V \cdot I \cdot t}{m}

$$

Where:

- $$ V = 3.2 \, \text{V} $$ (cell voltage)

- $$ I = 50 \, \text{A} $$

- $$ t = 6 \, \text{h} $$

- $$ m = 1.2 \, \text{kg} $$ (HoNi₂ per batch)

This yields $$ E = 8.0 \, \text{kWh/kg} $$, comparable to aluminum electrolysis but requiring optimization for cost-sensitive applications.

Chemical Reactions Analysis

Types of Reactions

Holmium nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific stoichiometry and phase of the compound.

Common Reagents and Conditions

Oxidation: Holmium nickel compounds can be oxidized using oxygen or air at elevated temperatures. This reaction typically results in the formation of holmium oxide and nickel oxide.

Reduction: Reduction reactions often involve hydrogen gas or other reducing agents like lithium aluminum hydride. These reactions can produce metallic holmium and nickel.

Substitution: Substitution reactions may occur in the presence of other metal ions or ligands, leading to the formation of mixed-metal compounds or complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of holmium nickel two (HoNi₂) can yield holmium oxide (Ho₂O₃) and nickel oxide (NiO), while reduction can produce elemental holmium and nickel .

Scientific Research Applications

Holmium nickel compounds have a wide range of scientific research applications:

Mechanism of Action

The mechanism by which holmium nickel compounds exert their effects is primarily related to their magnetic and catalytic properties. In catalytic applications, the interaction between holmium and nickel atoms facilitates the activation of reactant molecules, leading to enhanced reaction rates. In magnetic applications, the unique electron configuration of holmium contributes to the high magnetic coercivity of the compounds, making them suitable for use in permanent magnets and magnetic storage devices .

Comparison with Similar Compounds

Holmium Silicides and Germanides (HoSi₁.₆₇, HoGe₁.₆₇)

These AlB₂-type compounds share structural similarities with Ho-Ni intermetallics but differ in magnetic behavior:

- Magnetic Order: HoSi₁.₆₇ and HoGe₁.₆₇ exhibit antiferromagnetic (AFM) ordering below Néel temperatures of 17.6 K and 9.9 K, respectively. In contrast, HoB₂ (another AlB₂-type compound) shows ferromagnetic (FM) order .

- Magnetic Entropy : The magnetic entropy change (-ΔS) for HoSi₁.₆₇ (0.05 J/cm³K) and HoGe₁.₆₇ (0.08 J/cm³K) is lower than that of HoB₂. Partial substitution of Si/Ge vacancies with nickel increases -ΔS, suggesting tunability for magnetocaloric applications .

- Structural Influence : The distance between in-plane Ho³⁺ ions determines magnetic order transitions (AFM → FM). HoB₂’s shorter Ho-Ho spacing (3.28 Å vs. 3.45 Å in HoSi₁.₆₇) favors FM coupling .

Table 1: Magnetic Properties of AlB₂-Type Holmium Compounds

| Compound | Structure | Magnetic Order | TN/TC (K) | -ΔS (J/cm³K) |

|---|---|---|---|---|

| HoSi₁.₆₇ | AlB₂ (vacant) | AFM | 17.6 | 0.05 |

| HoGe₁.₆₇ | AlB₂ (vacant) | AFM | 9.9 | 0.08 |

| HoB₂ | AlB₂ | FM | 15–20 | ~0.15 |

| HoNi₅ | Hexagonal | Paramagnetic | N/A | ~0.10* |

Holmium Oxide (Ho₂O₃) in Catalytic Systems

Compared to Ho-Ni intermetallics:

- Surface Area : Ho₂O₃ doping reduces the BET surface area of Ni/YSZ catalysts from 45 m²/g (unpromoted) to 32 m²/g (Ho-promoted) due to pore blockage .

- Thermal Stability : Ho₂O₃ enhances thermal resistance, similar to Ho-Ni intermetallics used in high-temperature applications (e.g., aerospace components) .

Holmium Halides (HoX₃) and Organoholmium Compounds

- Synthesis: HoCl₃ is a precursor for electrochemical synthesis of Ho-Ni compounds . Unlike Ho-Ni intermetallics, holmium halides are highly soluble and used in catalytic organic synthesis (e.g., dihydropyrimidinone production) .

- Magnetism : Trivalent Ho³⁺ in HoCl₃ exhibits fluorescence but lacks the cooperative magnetic interactions seen in Ho-Ni or HoB₂ .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ho-Ni intermetallic compounds with high purity?

- Methodological Answer : Synthesis of Ho-Ni intermetallics typically involves arc-melting or induction melting under inert atmospheres (e.g., argon). Post-synthesis annealing (e.g., 800–1000°C for 48–72 hours) ensures homogeneity. Characterization via X-ray diffraction (XRD) and scanning electron microscopy (SEM) is critical to confirm phase purity. For new compounds, provide full spectroscopic data (e.g., EDX for composition, ICP-OES for stoichiometry) and thermal analysis (DSC/TGA) .

- Data Reference : In Ti-Zr-Mn-V-Ho systems, EDX analysis (Table 2 in ) confirmed Ho segregation as oxide phases, highlighting the need for oxygen-free environments during synthesis .

Q. How can researchers characterize the structural and compositional homogeneity of Ho-Ni alloys?

- Methodological Answer : Combine XRD for crystallographic identification with local energy-dispersive X-ray spectroscopy (EDX) to map elemental distribution. Transmission electron microscopy (TEM) with selected-area electron diffraction (SAED) resolves nanoscale phase separation. For quantitative composition, inductively coupled plasma optical emission spectroscopy (ICP-OES) is recommended .

- Experimental Design : Follow guidelines in for documenting instrumentation (e.g., SEM model, TEM accelerating voltage) and statistical sampling (e.g., 5–10 regions per sample) .

Q. What are the best practices for ensuring reproducibility in Ho-Ni alloy synthesis?

- Methodological Answer : Document all synthesis parameters (e.g., melting cycles, annealing duration, cooling rates) in the main manuscript, with additional details (e.g., raw material purity, furnace calibration) in supplementary materials. Cross-reference prior literature for known compounds and validate new methods with control experiments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in phase identification between XRD and TEM for Ho-Ni systems?

- Methodological Answer : When XRD and TEM data conflict (e.g., amorphous vs. crystalline phases), use complementary techniques:

- Pair XRD with synchrotron-based high-resolution XRD to detect trace phases.

- Perform TEM-based electron backscatter diffraction (EBSD) to correlate crystallography with morphology.

- Apply Rietveld refinement to XRD data to quantify phase fractions .

- Case Study : In , Ho addition transformed a eutectic Ti-Zr-Mn-V alloy into a three-phase system; EDX and XRD together clarified Ho’s role as an oxide former .

Q. What experimental strategies mitigate the impact of Ho’s paramagnetism on magnetic property measurements in Ni-based alloys?

- Methodological Answer : Use superconducting quantum interference device (SQUID) magnetometry with field-cooled/zero-field-cooled protocols to isolate Ho’s paramagnetic contribution. For bulk alloys, design a holmium-free reference sample to subtract background signals. For surface studies (e.g., Ho on MgO), employ X-ray magnetic circular dichroism (XMCD) to probe element-specific magnetism .

- Data Conflict Resolution : In , X-ray absorption spectroscopy revealed Ho’s magnetic memory degradation due to thermal vibrations; replicate experiments at multiple temperatures to isolate thermal vs. compositional effects .

Q. How can computational modeling guide the design of Ho-Ni alloys with tailored microstructure?

- Methodological Answer : Combine density functional theory (DFT) to predict Ho-Ni binding energies with phase-field modeling to simulate microstructural evolution during solidification. Validate predictions against experimental data (e.g., ’s three-phase microstructure) .

- Workflow :

- Step 1: Calculate phase stability using CALPHAD databases.

- Step 2: Model diffusion kinetics of Ho in Ni matrices.

- Step 3: Correlate simulation results with SEM/EDX data .

Tables for Key Findings

Guidelines for Methodological Rigor

- Reproducibility : Adhere to ’s standards: describe synthesis protocols in the main text, with raw data (e.g., XRD spectra, EDX maps) in supplementary files .

- Data Contradictions : Apply ’s evaluation framework: assess the precision of instruments, sample preparation consistency, and statistical significance of results .

- Ethical Reporting : Disclose conflicts (e.g., Ho’s oxygen sensitivity) and cite primary literature per ’s guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.